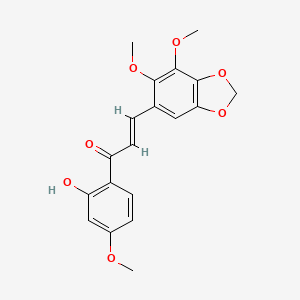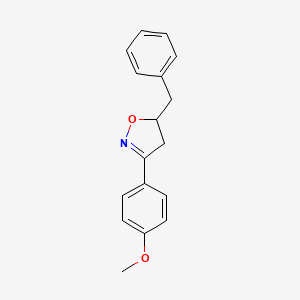![molecular formula C14H7Cl3F4N2 B11462203 (1E)-1-[2-fluoro-5-(trifluoromethyl)benzylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11462203.png)
(1E)-1-[2-fluoro-5-(trifluoromethyl)benzylidene]-2-(2,4,6-trichlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is a complex organic compound characterized by the presence of fluorine, trifluoromethyl, and trichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE typically involves the condensation of 2-fluoro-5-(trifluoromethyl)benzaldehyde with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are being explored in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **(1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-DICHLOROPHENYL)HYDRAZINE
- **(1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRIFLUOROPHENYL)HYDRAZINE
Uniqueness
The presence of both fluorine and chlorine atoms in (1E)-1-{[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-2-(2,4,6-TRICHLOROPHENYL)HYDRAZINE imparts unique chemical properties, such as increased stability and reactivity. These characteristics distinguish it from other similar compounds and make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H7Cl3F4N2 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-[2-fluoro-5-(trifluoromethyl)phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C14H7Cl3F4N2/c15-9-4-10(16)13(11(17)5-9)23-22-6-7-3-8(14(19,20)21)1-2-12(7)18/h1-6,23H/b22-6+ |
InChI Key |
MWASSOBZBHIHRU-GEVRCRHISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=NNC2=C(C=C(C=C2Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11462139.png)
![ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462157.png)
![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide](/img/structure/B11462160.png)


![5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11462174.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11462185.png)
![N-(3,5-dimethylphenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)piperazin-2-yl]acetamide](/img/structure/B11462186.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11462193.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylbenzamide](/img/structure/B11462198.png)
![1-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11462208.png)
![2,6-dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11462216.png)
![6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462217.png)

